molecular formula C19H20N2O3S B6890466 N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide

Cat. No.: B6890466
M. Wt: 356.4 g/mol
InChI Key: ODZOYUQFRDMQHD-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a quinoline core substituted with a methyl group at the 2-position and a sulfonamide group linked to a propan-2-yloxybenzene moiety.

Properties

IUPAC Name

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13(2)24-16-9-11-17(12-10-16)25(22,23)21-18-6-4-5-15-8-7-14(3)20-19(15)18/h4-13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZOYUQFRDMQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to further functionalization to introduce the sulfonamide and propan-2-yloxybenzene groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-methylquinoline: Lacks the sulfonamide and propan-2-yloxybenzene groups.

    4-propan-2-yloxybenzenesulfonamide: Lacks the quinoline core.

Uniqueness

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzenesulfonamide is unique due to its combination of a quinoline core with a sulfonamide group and a propan-2-yloxybenzene moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler quinoline derivatives .

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